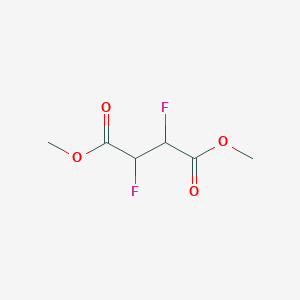
Dimethyl 2,3-difluorosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3-difluorosuccinate is an organic compound with the molecular formula C6H8F2O4 It is a derivative of succinic acid, where two hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by fluorine atoms, and the carboxyl groups are esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-difluorosuccinate can be achieved through the vicinal difluorination of diols. One common method involves the treatment of methyl esters of L-tartrate or meso-tartrate with sulfur tetrafluoride (SF4) and hydrogen fluoride (HF). This reaction selectively introduces fluorine atoms at the 2nd and 3rd positions of the succinate backbone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the fluorination process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,3-difluorosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms.
Reduction: LiAlH4 or other strong reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-difluorosuccinic acid or its derivatives.
Hydrolysis: 2,3-difluorosuccinic acid.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3-difluorosuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which dimethyl 2,3-difluorosuccinate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The presence of fluorine can also affect the compound’s metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2,3-difluorosuccinic acid: Similar structure but with carboxylic acid groups instead of ester groups.
2,3-Difluorobutane: A simpler fluorinated compound with similar vicinal difluorination.
1,2-Difluoroethane: Another compound with vicinal fluorine atoms but a simpler structure.
Uniqueness
Dimethyl 2,3-difluorosuccinate is unique due to its combination of ester groups and vicinal fluorine atoms, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H8F2O4 |
|---|---|
Molekulargewicht |
182.12 g/mol |
IUPAC-Name |
dimethyl 2,3-difluorobutanedioate |
InChI |
InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
HTCDJPGLTNCTGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C(=O)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


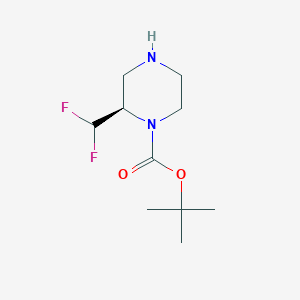
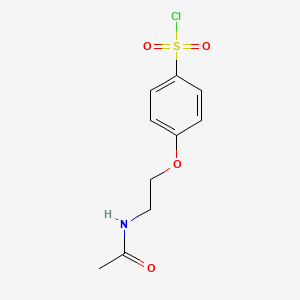

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
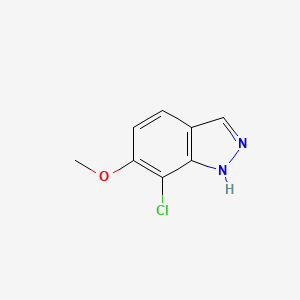


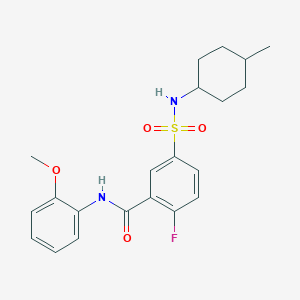
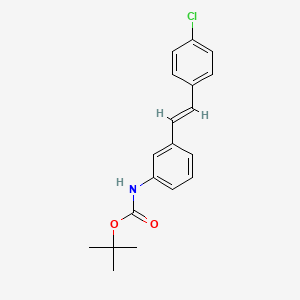
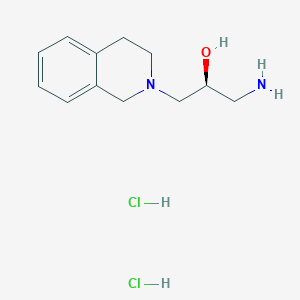
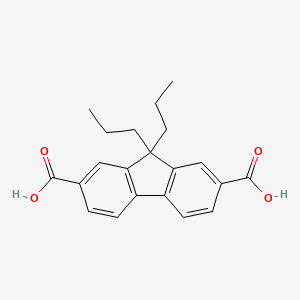
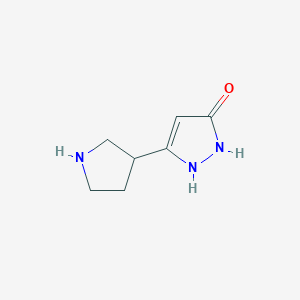
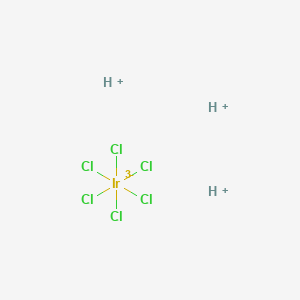
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)
